Technical Documentation Center

3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine
  • CAS: 1152712-12-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 3-(2-Methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine: A Technical Guide for Scaffold Optimization

Executive Summary In modern drug discovery, the 5-aminopyrazole scaffold is a privileged structure, frequently deployed as a bioisostere for arenes and phenols to improve lipophilicity, aqueous solubility, and metabolic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the 5-aminopyrazole scaffold is a privileged structure, frequently deployed as a bioisostere for arenes and phenols to improve lipophilicity, aqueous solubility, and metabolic stability 1. As an Application Scientist overseeing lead optimization campaigns, I have observed that the strategic functionalization of the pyrazole core dictates its pharmacokinetic fate.

This whitepaper provides an in-depth technical analysis of 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine . By pairing a rigid, sp3-rich 2-methylcyclopropyl group at the C3 position with a hydrophobic phenyl anchor at N1, this molecule presents a highly optimized physicochemical profile. The primary amine at C5 serves as a critical hydrogen bond donor, making this scaffold highly attractive for the development of competitive kinase inhibitors targeting pathways such as p38 MAPK, BTK, and Interleukin-1 receptor-associated kinase 4 (IRAK4) [[2]](), 3, 4.

Structural Rationale and Physicochemical Properties

The design of 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine is rooted in structure-property relationship (SPR) optimization.

  • The 2-Methylcyclopropyl Moiety (C3): We deliberately select this group to introduce steric bulk and increase the Fraction Csp3 (Fsp3) of the molecule. High Fsp3 values (>0.3) are strongly correlated with improved oral bioavailability, higher aqueous solubility, and reduced off-target toxicity in clinical candidates 5. The cyclopropyl ring also provides structural rigidity, minimizing the entropic penalty upon binding to a target receptor.

  • The Phenyl Ring (N1): Acts as a lipophilic anchor designed to occupy deep hydrophobic pockets within the ATP-binding site of kinases.

  • The Primary Amine (C5): With a pKa of ~2.5, the pyrazole core is significantly less basic than imidazole 1. The lone pair on the C5-amine is delocalized into the electron-deficient pyrazole ring, rendering the amine poorly basic. Consequently, the molecule remains un-ionized at physiological pH (7.4), ensuring excellent passive membrane permeability.

Table 1: Predicted Physicochemical Data Summary
PropertyValueMechanistic Rationale
Molecular Formula C13H15N3-
Molecular Weight 213.28 g/mol Well within Lipinski's Rule of 5 (<500 Da), ensuring favorable passive diffusion.
cLogP ~2.8Optimal lipophilicity for balancing aqueous solubility and membrane permeability.
pKa (Conjugate Acid) ~2.5Weakly basic; avoids lysosomal trapping and enhances gastrointestinal absorption 1.
TPSA 54.7 ŲExcellent for membrane and blood-brain barrier (BBB) penetration (<90 Ų).
Fraction Csp3 (Fsp3) 0.31High sp3 character improves solubility and clinical translation success [[5]]().
Rotatable Bonds 2High rigidity reduces the entropic penalty during target binding.

Synthetic Methodology

To ensure high yield and regioselectivity, the synthesis of 5-aminopyrazoles is best achieved via the condensation of a β -ketonitrile with a substituted hydrazine. The following protocol is designed as a self-validating system: the reaction conditions explicitly prevent the formation of the 3-amino regioisomer.

Protocol 1: Regioselective Synthesis of the 5-Aminopyrazole Core

Objective: To construct 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine via acid-catalyzed cyclization.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-(2-methylcyclopropyl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol to achieve a 0.5 M concentration.

  • Hydrazine Addition: Cool the mixture to 0 °C using an ice bath. Add phenylhydrazine (1.05 eq) dropwise. Causality: The dropwise addition at 0 °C controls the exothermic nucleophilic attack of the more reactive terminal amine of phenylhydrazine onto the ketone, preventing thermal degradation.

  • Catalysis: Introduce a catalytic amount of glacial acetic acid (0.1 eq). The acid protonates the carbonyl oxygen, increasing its electrophilicity and driving the formation of the hydrazone intermediate.

  • Cyclization: Equip the flask with a reflux condenser and heat to 78 °C for 4-6 hours. During this phase, the secondary amine of the hydrazone attacks the nitrile carbon, driving intramolecular cyclization.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the β -ketonitrile spot validates the completion of the cyclization.

  • Workup & Purification: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated NaHCO3. Purify the organic layer via flash column chromatography to yield the target compound.

Synthesis A 3-(2-methylcyclopropyl)- 3-oxopropanenitrile C Hydrazone Intermediate A->C EtOH, 0°C to RT AcOH (cat.) B Phenylhydrazine B->C D Intramolecular Cyclization C->D Reflux (78°C) 4-6 hours E Target Compound: 3-(2-methylcyclopropyl)- 1-phenyl-1H-pyrazol-5-amine D->E Tautomerization & Purification

Fig 1: Regioselective synthesis workflow of the 5-aminopyrazole core via hydrazone cyclization.

Empirical Validation Protocols

Computational predictions must be empirically validated. The following workflow ensures the structural integrity and physicochemical profiling of the synthesized batch.

Protocol 2: Shake-Flask Method for LogP Determination

Objective: Empirical validation of lipophilicity to confirm the cLogP prediction of ~2.8.

  • Phase Saturation: Pre-saturate 1-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours. Causality: Pre-saturation prevents volume changes during the actual experiment due to mutual solubility, ensuring accurate concentration calculations.

  • Solubilization: Dissolve exactly 1.0 mg of the purified 5-aminopyrazole in 1.0 mL of the pre-saturated 1-octanol.

  • Partitioning: Add 1.0 mL of the pre-saturated aqueous buffer to the octanol layer in a tightly sealed glass vial.

  • Equilibration: Agitate the mixture on a mechanical shaker for 2 hours at 25 °C. Follow with centrifugation at 3000 rpm for 15 minutes to guarantee complete phase separation and eliminate micro-emulsions.

  • Quantification & Validation: Sample both phases and quantify the compound concentration using HPLC-UV. Calculate LogP = Log10([Octanol] / [Aqueous]).

Validation Start Purified Compound LCMS LC-MS Analysis Mass & Purity >98% Start->LCMS NMR 1H/13C NMR Regiochemistry Confirmation Start->NMR LogP Shake-Flask Method Lipophilicity (cLogP ~2.8) Start->LogP pKa Potentiometric Titration Basicity (pKa ~2.5) Start->pKa

Fig 2: Self-validating physicochemical characterization and structural elucidation workflow.

Biological Relevance & Kinase Inhibition

The 5-aminopyrazole framework is a highly validated pharmacophore in the design of kinase inhibitors 4. Specifically, cLogD-guided optimization of physical properties has led to the identification of potent Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors utilizing this exact core [[3]]().

Mechanistically, the C5-primary amine acts as a crucial hydrogen bond donor to the hinge region of the kinase ATP-binding pocket. Meanwhile, the N1-phenyl group occupies the adjacent hydrophobic sub-pocket, and the 3-(2-methylcyclopropyl) group projects into the solvent-exposed region, modulating the compound's overall residence time and cellular permeability.

Pathway Ligand Pro-inflammatory Cytokines (IL-1) Receptor IL-1 Receptor Ligand->Receptor Kinase IRAK4 Kinase Receptor->Kinase MyD88 Recruitment Effector NF-κB Pathway Kinase->Effector Phosphorylation Drug 5-Aminopyrazole Inhibitor Drug->Kinase ATP-Competitive Inhibition Outcome Inflammation Effector->Outcome Gene Expression

Fig 3: Mechanism of action for 5-aminopyrazole derivatives in IRAK4-mediated inflammation.

References

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 | ACS Medicinal Chemistry Letters. [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC.[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. [Link]

Sources

Exploratory

Discovery and Initial Characterization of 3-(2-Methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine: A Privileged Scaffold for Targeted Kinase Inhibition

Executive Summary In the landscape of modern medicinal chemistry, the pyrazole-5-amine core has emerged as a "privileged scaffold," frequently utilized in the design of highly selective kinase inhibitors. Specifically, 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole-5-amine core has emerged as a "privileged scaffold," frequently utilized in the design of highly selective kinase inhibitors. Specifically, 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine (CAS: 1152712-12-3) represents a strategically optimized building block[1]. By incorporating an asymmetric 2-methylcyclopropyl moiety, this compound achieves a delicate balance between steric bulk, lipophilicity, and metabolic stability, making it an ideal precursor for targeting the hydrophobic pockets of kinases such as pan-Trk and NEK7[2][3].

This technical whitepaper provides an in-depth guide to the structural rationale, de novo synthesis, and in vitro characterization of this critical intermediate, designed for drug development professionals and synthetic chemists.

Structural Rationale and Pharmacophore Mapping

The 1-phenyl-1H-pyrazol-5-amine architecture is fundamentally designed to exploit the highly conserved ATP-binding site of kinases[3].

  • Hinge-Binding Motif : The pyrazole N2 atom acts as a potent hydrogen bond acceptor, while the adjacent 5-amine group serves as a hydrogen bond donor. Together, they form a bidentate interaction with the backbone amides of the kinase hinge region[4].

  • Hydrophobic Clamp (DFG-Out Stabilization) : The substitution at the C3 position is critical for selectivity. While a simple methyl group[5] or unsubstituted cyclopropyl group[6] offers minimal to moderate hydrophobic packing, the introduction of the 2-methylcyclopropyl group acts as an asymmetric hydrophobic clamp. It effectively occupies the void left by the DFG-phenylalanine in the DFG-out conformation[3].

  • Metabolic Resilience : Unlike a tert-butyl group[7], which provides similar steric bulk but is highly susceptible to CYP450-mediated ω -oxidation, the strained cyclopropyl ring resists aliphatic oxidation, thereby improving the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

BindingMechanics cluster_0 Inhibitor Scaffold cluster_1 Kinase Active Site P_Core Pyrazole Core (N2 Acceptor) P_Amine 5-Amine Group (NH Donor) P_Core->P_Amine P_Ph 1-Phenyl Ring (Solvent/Cleft) P_Core->P_Ph P_Cy 3-(2-Methylcyclopropyl) (Hydrophobic Clamp) P_Core->P_Cy K_Hinge Hinge Region (Backbone Amides) P_Core->K_Hinge H-Bond Acceptor P_Amine->K_Hinge H-Bond Donor K_Gate Gatekeeper Residue (Phe/Thr) P_Cy->K_Gate Steric Clash Avoidance K_DFG DFG-Out Pocket (Hydrophobic Void) P_Cy->K_DFG Hydrophobic Packing

Pharmacophore mapping of the pyrazol-5-amine scaffold within a generic kinase active site.

Structure-Activity Relationship (SAR) Profiling

To understand the causality behind selecting the 2-methylcyclopropyl variant over its analogs, we must evaluate the physicochemical properties of the C3-substituent. The table below summarizes the quantitative data driving this selection[1][5][6][7].

Compound NameCAS NumberC3-SubstituentMW ( g/mol )Steric & Pharmacokinetic Profile
3-Methyl-1-phenyl-1H-pyrazol-5-amine1131-18-6Methyl173.22Minimal bulk; poor hydrophobic packing in DFG-out pocket.
3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine175137-45-8Cyclopropyl199.25Moderate bulk; rigid, but leaves hydrophobic voids unfilled.
3-(2-Methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine 1152712-12-3 2-Methylcyclopropyl 213.28 Asymmetric bulk; optimal DFG-out fit; high metabolic stability.
3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-amine126208-61-5tert-Butyl215.29High bulk; excellent fit but introduces CYP450 metabolic liability.

De Novo Synthesis and Validation Protocol

The synthesis of 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine relies on a highly regioselective cyclocondensation between a β -keto nitrile and phenylhydrazine[4][8].

Step 1: Preparation of the β -Keto Nitrile Intermediate
  • Causality : The β -keto nitrile serves as the essential bis-electrophilic partner required to construct the pyrazole ring.

  • Procedure :

    • Charge a flame-dried round-bottom flask with anhydrous THF and cool to -10 °C under an inert argon atmosphere.

    • Add acetonitrile (1.2 eq) and slowly introduce n-Butyllithium (n-BuLi, 1.2 eq) dropwise to generate the lithiated acetonitrile anion[8].

    • Introduce 2-methylcyclopropanecarboxylate (1.0 eq) dropwise. Stir the reaction mixture for 30 minutes at -10 °C.

    • Quench the reaction strictly at 0 °C with 2N HCl to neutralize the intermediate, then extract with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Self-Validating System : Reaction success is confirmed via FTIR spectroscopy. The appearance of a sharp C N stretch at ~2263 cm⁻¹ and a C=O stretch at ~1676 cm⁻¹ validates the formation of the β -keto nitrile[8].

Step 2: Regioselective Cyclocondensation
  • Causality : Ethanol serves as a protic solvent to stabilize the transition state, while catalytic acetic acid activates the carbonyl carbon of the β -keto nitrile. This accelerates the initial nucleophilic attack by the more nucleophilic terminal nitrogen of phenylhydrazine, ensuring the formation of the 5-amine rather than the 3-amine isomer[4][8].

  • Procedure :

    • Dissolve the 3-(2-methylcyclopropyl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol.

    • Add phenylhydrazine (1.05 eq) and a catalytic amount of glacial acetic acid.

    • Reflux the mixture (approx. 78 °C) for 4–6 hours. Monitor progression via TLC.

    • Cool to room temperature, concentrate the solvent, and purify the crude product via silica gel chromatography (eluting with hexanes/ethyl acetate).

  • Self-Validating System : Structural confirmation is achieved via ¹H NMR. The critical self-validating markers are the disappearance of the methylene protons of the β -keto nitrile and the emergence of a distinct pyrazole C4-H singlet at approximately δ 5.81 ppm, alongside two exchangeable amine protons at δ 5.59 ppm[8].

SynthesisWorkflow A 2-Methylcyclopropanecarboxylate + Acetonitrile (n-BuLi) B 3-(2-Methylcyclopropyl)- 3-oxopropanenitrile A->B Claisen Condensation D Cyclocondensation Intermediate (Hydrazone) B->D + Phenylhydrazine C Phenylhydrazine (EtOH, cat. AcOH, Reflux) C->D E 3-(2-Methylcyclopropyl)- 1-phenyl-1H-pyrazol-5-amine D->E Intramolecular Cyclization (-H2O)

Step-by-step synthetic workflow for the pyrazol-5-amine core via cyclocondensation.

In Vitro Characterization Workflows

Once synthesized, the building block is typically derivatized (e.g., via urea linkage at the 5-amine) into a final drug candidate[2]. The resulting compounds must undergo rigorous in vitro characterization.

Kinase Inhibition Assay (TR-FRET)
  • Rationale : To quantify the binding affinity (IC₅₀) of the scaffold against target kinases (e.g., TrkA or NEK7)[2][3].

  • Procedure :

    • Prepare a 10-point 3-fold serial dilution of the compound in 100% DMSO.

    • Transfer compounds to a 384-well assay plate. Add the purified kinase enzyme and fluorescently labeled peptide substrate in assay buffer (HEPES, MgCl₂, EGTA, DTT, Tween-20).

    • Initiate the reaction by adding ATP at its predetermined Km​ concentration.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction using a TR-FRET detection mixture (Europium-labeled anti-phospho antibody).

    • Read the plate on a microplate reader (Ex: 340 nm, Em: 615/665 nm).

  • Self-Validating System : Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 validates the assay's robustness and ensures the signal window is statistically significant.

Metabolic Stability (Human Liver Microsomes)
  • Rationale : The 2-methylcyclopropyl group is specifically designed to resist CYP450-mediated aliphatic oxidation compared to straight-chain or tert-butyl alkyls.

  • Procedure : Incubate the compound (1 µM) with human liver microsomes (HLMs, 0.5 mg/mL) in phosphate buffer (pH 7.4) at 37 °C. Supplementing with NADPH provides the necessary reducing equivalents for CYP enzymes. Quench aliquots at 0, 15, 30, 45, and 60 minutes with cold acetonitrile, centrifuge, and analyze the supernatant via LC-MS/MS.

  • Self-Validating System : The intrinsic clearance ( CLint​ ) directly reflects the structural resilience of the cyclopropyl ring. The inclusion of a highly cleared control compound (e.g., Verapamil) validates the metabolic activity of the microsome batch.

Sources

Protocols & Analytical Methods

Method

3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine NMR spectroscopy data

An Application Guide to the NMR Spectroscopic Analysis of 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine Introduction 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the NMR Spectroscopic Analysis of 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine

Introduction

3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a unique combination of a phenyl-substituted pyrazole core and a methyl-cyclopropyl moiety. Molecules within the aminopyrazole class are significant in medicinal chemistry, often serving as scaffolds in the development of therapeutic agents, particularly in oncology.[1][2] Given its complex structure, which includes a stereocenter and multiple distinct spin systems, unambiguous structural confirmation is critical for its use in research and drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of such molecules in solution. This guide provides a comprehensive overview of the expected NMR spectral features of the title compound, detailed protocols for data acquisition, and a logical workflow for spectral interpretation. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for characterizing this and structurally related compounds with high confidence.

Section 1: Theoretical Basis and Predicted Spectral Features

A thorough understanding of the expected chemical shifts and coupling patterns is foundational to accurate spectral interpretation. The structure of 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine presents several distinct NMR environments: a monosubstituted phenyl ring, a trisubstituted pyrazole ring, a chiral 2-methylcyclopropyl group, and a primary amine.

Causality of Experimental Choices: The choice of NMR experiments is dictated by the need to resolve and unambiguously assign signals from these distinct, yet interconnected, structural fragments. While 1D ¹H and ¹³C NMR provide initial data, the complexity arising from the cyclopropyl group and potential signal overlap in the aromatic region necessitates advanced 2D techniques like COSY, HSQC, and HMBC for complete and reliable assignment.[3][4]

Predicted ¹H NMR Spectral Data

The proton spectrum is anticipated to span from the highly shielded aliphatic region to the deshielded aromatic region. The amine (NH₂) protons are expected to be broad and their chemical shift highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[5][6]

Proton Assignment Expected δ (ppm) Expected Multiplicity Rationale & Key Considerations
Cyclopropyl (CH, CH₂) 0.4 - 1.5Complex MultipletsProtons on a cyclopropyl ring are highly shielded.[7] The presence of a methyl group and attachment to the pyrazole ring will lead to complex splitting patterns. The two CH₂ protons are diastereotopic and will be non-equivalent.
Cyclopropyl (CH₃) 0.9 - 1.3DoubletCoupled to the adjacent cyclopropyl CH proton.
Amine (NH₂) 2.0 - 5.0 (Variable)Broad Singlet (br s)Signal position and width are highly sensitive to solvent and concentration.[6][8] Often does not show coupling due to rapid exchange.
Pyrazole (H-4) 5.5 - 6.0Singlet (s)A single proton on the pyrazole ring, isolated from other protons, resulting in a singlet. Its chemical shift is influenced by the adjacent amino and cyclopropyl substituents.[9]
Phenyl (H-para) 7.2 - 7.4Triplet (t)Typical aromatic proton chemical shifts.[10] The para-proton will appear as a triplet due to coupling with the two meta-protons.
Phenyl (H-meta) 7.4 - 7.6Triplet (t)The two meta-protons will appear as a triplet due to coupling with both ortho- and para-protons.
Phenyl (H-ortho) 7.6 - 7.8Doublet (d)The two ortho-protons are closest to the pyrazole ring's nitrogen and will be the most deshielded of the phenyl protons.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon environment. The number of signals will confirm the molecular symmetry. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are recommended to differentiate between CH, CH₂, and CH₃ groups.

Carbon Assignment Expected δ (ppm) Rationale & Key Considerations
Cyclopropyl (CH, CH₂, CH₃) 5 - 25Highly shielded aliphatic carbons, typical for cyclopropyl rings.[11][12]
Pyrazole (C-4) 85 - 100Shielded relative to other pyrazole carbons due to the influence of the adjacent amine group.[9]
Phenyl (C-para, C-meta) 120 - 130Standard chemical shifts for aromatic carbons.[13]
Phenyl (C-ortho) 125 - 135Slightly deshielded compared to meta and para carbons.
Phenyl (C-ipso) 138 - 142The quaternary carbon attached to the pyrazole ring.
Pyrazole (C-5) 145 - 155Carbon bearing the amine group, significantly influenced by the nitrogen.
Pyrazole (C-3) 155 - 165Carbon bearing the cyclopropyl group. This will be a quaternary carbon and may appear weak.[13]

Section 2: Experimental Protocols

The following protocols are designed as a self-validating system. Successful acquisition using these steps will yield a comprehensive dataset sufficient for unambiguous structural verification.

Protocol 2.1: Sample Preparation

Causality: The choice of solvent is critical. DMSO-d₆ is often preferred for compounds with labile protons like amines because it forms hydrogen bonds, slowing down the proton exchange rate and often resulting in sharper NH signals compared to CDCl₃.[5][8] However, CDCl₃ is also a common choice and provides a cleaner baseline in upfield regions. Running the sample in both solvents can provide complementary information.

  • Weighing: Accurately weigh 10-15 mg of 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine for ¹H NMR and 20-30 mg for ¹³C and 2D NMR.

  • Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent signal is used for referencing.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.

Protocol 2.2: 1D NMR Data Acquisition

Causality: Standard 1D experiments (¹H, ¹³C, DEPT) form the foundation of the analysis. Acquiring a ¹³C spectrum with sufficient signal-to-noise is crucial for the subsequent HSQC and HMBC experiments, which rely on its spectral window.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR:

    • Acquire a standard single-pulse proton spectrum.

    • Typical Spectral Width: -2 to 12 ppm.

    • Number of Scans: 8-16 scans, depending on sample concentration.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical Spectral Width: 0 to 180 ppm.[13]

    • Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance.

    • Process and calibrate the spectrum.

  • DEPT-135:

    • Acquire a DEPT-135 spectrum. This experiment is invaluable for distinguishing carbon types: CH/CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons will be absent.

Protocol 2.3: D₂O Exchange for Labile Proton Identification

Causality: This is a definitive chemical test to confirm the identity of the NH₂ protons. Labile protons will exchange with deuterium from the D₂O, causing their signal to disappear from the ¹H spectrum, providing unequivocal proof of their assignment.[6][14]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum as described in Protocol 2.2.

  • D₂O Addition: Remove the NMR tube from the spectrometer. Add one drop (~20 µL) of deuterium oxide (D₂O).

  • Mixing: Cap the tube and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate the H/D exchange.

  • Final Spectrum: Re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The disappearance or significant reduction in the intensity of the broad signal previously attributed to the NH₂ protons confirms its identity.

Protocol 2.4: 2D NMR for Unambiguous Assignment

Causality: 2D NMR is essential for piecing together the molecular puzzle. COSY identifies proton-proton couplings within a spin system, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting the disparate fragments (phenyl, pyrazole, cyclopropyl) across quaternary carbons.[14][15][16]

  • COSY (Correlation Spectroscopy):

    • Objective: To identify ¹H-¹H coupling networks.

    • Setup: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

    • Analysis: Look for cross-peaks connecting protons that are J-coupled. This will map out the entire phenyl spin system and the complex cyclopropyl spin system.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: To identify one-bond ¹H-¹³C correlations.

    • Setup: Use a standard gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker).

    • Analysis: Each cross-peak correlates a proton signal with the signal of the carbon it is directly attached to. This allows for the direct assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Objective: To identify long-range (typically 2-4 bond) ¹H-¹³C correlations.

    • Setup: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker). This experiment typically requires more scans than HSQC.

    • Analysis: This is the key experiment for final assembly. Look for correlations such as:

      • From the cyclopropyl CH proton to the pyrazole C-3 and C-4 carbons.

      • From the pyrazole H-4 proton to the pyrazole C-3 and C-5 carbons.

      • From the phenyl ortho-protons to the pyrazole C-ipso carbon.

Section 3: Data Interpretation Workflow

A systematic approach to data analysis ensures that all correlations are considered and leads to a confident assignment. The following workflow is recommended.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Final Structure Confirmation A Acquire ¹H, ¹³C, DEPT B Integrate ¹H, count ¹³C signals A->B C Preliminary assignment based on chemical shifts & multiplicity B->C D Confirm NH₂ via D₂O Exchange C->D E Analyze COSY: Identify spin systems (phenyl, cyclopropyl) D->E F Analyze HSQC: Assign all protonated carbons E->F G Analyze HMBC: Connect fragments across quaternary carbons F->G H Assemble all fragments based on HMBC correlations G->H I Finalize & Tabulate All Assignments H->I

Caption: A logical workflow for the complete NMR data interpretation process.

The following diagram illustrates the most critical HMBC correlations expected for 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine, which are essential for connecting the molecular fragments.

Caption: Key expected HMBC correlations for structural connectivity.

Section 4: Troubleshooting

  • Problem: The NH₂ signal is not visible or is excessively broad.

    • Solution: The proton may be exchanging too rapidly or overlapping with other signals.[14] Try running the sample at a lower temperature to slow exchange, or change solvents (e.g., from CDCl₃ to DMSO-d₆). A D₂O exchange experiment will still confirm its presence even if the initial signal is ambiguous.

  • Problem: Signals in the aromatic or aliphatic region are overlapping.

    • Solution: If available, re-run the sample on a higher-field spectrometer (e.g., 600 MHz vs. 400 MHz) to increase signal dispersion.[14] 2D experiments like COSY and HSQC are specifically designed to resolve connectivity even when 1D signals overlap.

  • Problem: Quaternary carbon signals (e.g., C-3, C-5) are very weak or not observed.

    • Solution: These carbons lack the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons receive and have long relaxation times. Increase the number of scans and/or increase the relaxation delay in the ¹³C acquisition parameters. Their positions can almost always be definitively assigned via HMBC.

References

  • E.D. Becker, "Solvent effects on the nuclear magnetic resonance spectra of aromatic amines," Spectrochimica Acta, [Online].
  • ResearchGate, "Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine," [Online]. Available: [Link]

  • Taylor & Francis Online, "Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine," Spectroscopy Letters, [Online]. Available: [Link]

  • A.R. Katritzky et al., "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles," Molecules, [Online]. Available: [Link]

  • ACS Publications, "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles," The Journal of Organic Chemistry, [Online]. Available: [Link]

  • ResearchGate, "Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times," [Online]. Available: [Link]

  • Visnav, "Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation," [Online]. Available: [Link]

  • ResearchGate, "Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction," [Online]. Available: [Link]

  • ResearchGate, "Structure Elucidation of a Pyrazolo[8][17]pyran Derivative by NMR Spectroscopy," [Online]. Available: [Link]

  • JoVE, "NMR Spectroscopy Of Amines," [Online]. Available: [Link]

  • ESA-IPB, "Advanced NMR techniques for structural characterization of heterocyclic structures," [Online]. Available: [Link]

  • SpectraBase, "[(2-Methylcyclopropyl)methyl]benzene - Optional[13C NMR] - Chemical Shifts," [Online]. Available: [Link]

  • Reddit, "Amine protons on NMR," [Online]. Available: [Link]

  • PMC, "Structure Elucidation of a Pyrazolo[8][17]pyran Derivative by NMR Spectroscopy," [Online]. Available: [Link]

  • NIST, "13C - NMR Absorptions of Major Functional Groups," [Online]. Available: [Link]

  • University of Puget Sound, "The values for proton and C-13 chemical shifts given below are typical approximate ranges only," [Online]. Available: [Link]

  • PubMed, "Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines," [Online]. Available: [Link]

  • Oregon State University, "1H NMR Chemical Shifts," [Online]. Available: [Link]

  • PubChem, "3-(2-methylcyclopropyl)-1h-pyrazol-5-amine," [Online]. Available: [Link]

  • NextSDS, "3-(2-methylcyclopropyl)-1H-pyrazol-5-amine — Chemical Substance Information," [Online]. Available: [Link]

  • Oregon State University, "13C NMR Chemical Shifts," [Online]. Available: [Link]

  • Doc Brown's Chemistry, "13C nmr spectrum of 2-methylpropene," [Online]. Available: [Link]

  • Chemistry LibreTexts, "Chemical Shifts in ¹H NMR Spectroscopy," [Online]. Available: [Link]

  • MDPI, "3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine," [Online]. Available: [Link]

  • Chemistry Steps, "NMR Chemical Shift Values Table," [Online]. Available: [Link]

  • ResearchGate, "Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a," [Online]. Available: [Link]

  • The Royal Society of Chemistry, "Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one," [Online]. Available: [Link]

  • Journal of Medicinal and Chemical Sciences, "Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives," [Online]. Available: [Link]

  • e-PG Pathshala, "1H NMR Chemical Shifts for Common Functional Groups," [Online]. Available: [Link]

Sources

Application

Application Note: Formulation and In Vitro Profiling of 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine

Mechanistic Rationale and Chemical Profiling 5-Aminopyrazole derivatives are privileged scaffolds in medicinal chemistry, predominantly utilized as ATP-competitive kinase inhibitors targeting critical cell cycle and sign...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale and Chemical Profiling

5-Aminopyrazole derivatives are privileged scaffolds in medicinal chemistry, predominantly utilized as ATP-competitive kinase inhibitors targeting critical cell cycle and signaling regulators such as PLK4, MST3, and the PCTAIRE/CDK16 families[1, 2, 3].

The compound 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine (MW: ~213.28 g/mol ) possesses a highly optimized pharmacophore for kinase hinge-region binding:

  • Hinge-Binding Motif: The 5-amino group and the adjacent pyrazole nitrogen act as a potent hydrogen bond donor-acceptor pair, anchoring the molecule to the kinase backbone.

  • Hydrophobic Vectors: The 1-phenyl ring and the 3-(2-methylcyclopropyl) moiety are designed to occupy the deep, lipophilic specificity pockets of the kinase active site, driving target selectivity [1].

While these hydrophobic vectors are crucial for on-target potency, they drastically reduce the compound's aqueous solubility. Direct dilution of this powder into aqueous cell culture media will result in microscopic precipitation, leading to inaccurate dosing, artifactual assay readouts, and irreproducible IC₅₀ values. Therefore, a rigorous, causality-driven formulation strategy using Dimethyl Sulfoxide (DMSO) is required.

G ATP ATP Kinase Target Kinase (e.g., PLK4 / CDK16) ATP->Kinase Binds Hinge Region Substrate Downstream Substrate Kinase->Substrate Phosphorylation Inhibitor 3-(2-methylcyclopropyl)- 1-phenyl-1H-pyrazol-5-amine Inhibitor->Kinase ATP-Competitive Inhibition Response Cellular Proliferation / Survival Substrate->Response

Mechanism of ATP-competitive kinase inhibition by 5-aminopyrazole derivatives.

Formulation Strategy and Causality

To maintain compound integrity and cellular health, the formulation must balance compound solubility with solvent toxicity. DMSO is the universal solvent for hydrophobic aminopyrazoles, but its final concentration in cell culture must be strictly controlled (typically ≤0.1% v/v). Exceeding this threshold alters cell membrane permeability and induces baseline cytotoxicity, confounding the specific pharmacological effects of the inhibitor.

To achieve a self-validating system, we utilize a 1000x Intermediate Dilution Strategy . This ensures that every well in a dose-response curve—including the vehicle control—receives exactly the same volume of DMSO, isolating the biological effect entirely to the aminopyrazole concentration.

Workflow Powder Lyophilized Compound (Hydrophobic) DMSO Reconstitution in 100% DMSO (10 mM Master Stock) Powder->DMSO Aliquots Aliquot & Store at -20°C (Avoid Freeze-Thaw) DMSO->Aliquots Intermed Intermediate Dilution in DMSO (1000x Assay Concentration) Aliquots->Intermed Thaw before use Media Final Dilution in Culture Media (Final DMSO = 0.1%) Intermed->Media Rapid mixing to prevent precipitation Assay In Vitro Cell Culture Assays (MTT, NanoBRET, Flow) Media->Assay

Step-by-step workflow for formulating hydrophobic aminopyrazoles for cell culture.

Self-Validating Experimental Protocols

Protocol A: Preparation of the 10 mM Master Stock

Causality: Creating a highly concentrated master stock prevents the compound from crashing out of solution and minimizes the required storage volume.

  • Calculate Mass/Volume: To prepare a 10 mM stock of 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine (MW: 213.28 g/mol ), dissolve exactly 2.13 mg of the lyophilized powder in 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Solubilization: Vortex the solution vigorously for 60 seconds. If the powder is not fully dissolved, sonicate in a room-temperature water bath for 5 minutes. Do not heat the solution, as this can degrade the amine functional group.

  • Aliquoting: Divide the 10 mM stock into 20 µL aliquots in amber microcentrifuge tubes. Store at -20°C or -80°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which induce microscopic precipitation of the lipophilic cyclopropyl moiety and degrade the effective concentration.

Protocol B: Cell Viability & Proliferation Assay (MTT / CellTiter-Glo)

Causality: This protocol measures the phenotypic outcome of kinase inhibition (e.g., cell death or cell cycle arrest). The system is self-validating by including a strict vehicle control and a positive control (e.g., Staurosporine) to confirm assay dynamic range.

  • Cell Seeding: Seed target cancer cells (e.g., HCT116 or HeLa) at 5,000 cells/well in a 96-well plate using 90 µL of complete media (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Intermediate DMSO Dilution: Thaw a 10 mM master stock aliquot. Perform a 3-fold serial dilution in 100% DMSO to create a 1000x concentration plate (ranging from 10 mM down to 1.5 µM).

  • Media Dilution: Transfer 1 µL of each 1000x DMSO stock into 99 µL of pre-warmed culture media in a separate transfer plate. This creates a 10x intermediate aqueous solution with 1% DMSO. Mix rapidly by pipetting to prevent the compound from crashing out.

  • Treatment: Transfer 10 µL of the 10x intermediate solution into the 90 µL of media already in the cell plate.

    • Validation Check: The final well volume is 100 µL. The final compound concentration ranges from 10 µM to 1.5 nM. The final DMSO concentration is exactly 0.1% across all wells.

  • Incubation & Readout: Incubate for 72 hours. Add viability reagent (e.g., MTT or CellTiter-Glo) according to the manufacturer's instructions and measure absorbance/luminescence.

Protocol C: Intracellular Target Engagement (NanoBRET)

Causality: While viability assays show phenotypic results, they do not prove the aminopyrazole actually bound the target kinase inside a living cell. NanoBRET is the gold standard for validating intracellular target engagement[2, 3].

  • Transfection: Transiently transfect cells (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Tracer Addition: Add a cell-permeable fluorescent kinase tracer that binds the ATP pocket.

  • Inhibitor Treatment: Treat cells with the formulated aminopyrazole (using the 1000x intermediate dilution method described in Protocol B) and incubate for 2 hours.

  • Readout: Measure the Bioluminescence Resonance Energy Transfer (BRET) ratio. Causality: If the aminopyrazole successfully penetrates the cell membrane and binds the kinase hinge region, it will competitively displace the fluorescent tracer, resulting in a dose-dependent decrease in the BRET signal.

Quantitative Data Matrix

To benchmark your results, compare your derived metrics against standard parameters for 5-aminopyrazole kinase inhibitors [1, 2, 3].

ParameterRecommended Range / ValueCausality / Significance
Master Stock Concentration 10 mM (in 100% DMSO)Ensures complete solubilization of the phenyl/cyclopropyl groups.
Max Final DMSO Concentration 0.1% to 0.5% (v/v)Prevents solvent-induced cytotoxicity and membrane permeabilization.
Expected Biochemical IC₅₀ 1 nM – 50 nMIndicates high-affinity hydrogen bonding at the kinase hinge region.
Expected Cellular EC₅₀ (NanoBRET) 50 nM – 500 nMCellular potency is typically lower than biochemical potency due to membrane barriers and high intracellular ATP competition (~1-5 mM ATP).
Positive Control (Assay Validation) Staurosporine (1 µM)A pan-kinase inhibitor used to define the maximum possible inhibition (baseline) in the assay system.

References

  • Jeong, J. W., et al. (2025). "Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4." Journal of Medicinal Chemistry.[Link]

  • Amrhein, J. A., et al. (2024). "Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3." Journal of Medicinal Chemistry.[Link]

  • Amrhein, J. A., et al. (2022). "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." International Journal of Molecular Sciences.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 3-(2-methylcyclopro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine.

The most versatile method for synthesizing the 5-aminopyrazole core involves the condensation of β -ketonitriles with arylhydrazines. However, the unsymmetrical nature of both 3-(2-methylcyclopropyl)-3-oxopropanenitrile and phenylhydrazine introduces significant thermodynamic and kinetic challenges, primarily revolving around regioselectivity and the stability of the strained cyclopropyl ring. This guide dissects the causality behind these challenges and provides a self-validating protocol to maximize your synthetic yield.

Mechanistic Causality & Reaction Workflow

To control the reaction, you must first understand the kinetic pathways. Phenylhydrazine possesses two distinct nitrogen atoms. Under kinetic control, the more sterically accessible and nucleophilic terminal −NH2​ attacks the carbonyl carbon of the β -ketonitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization via the internal −NH− attacking the nitrile carbon yields the desired 5-aminopyrazole . If conditions alter the nucleophilicity of these nitrogens (e.g., strong base), the internal −NH− may attack the carbonyl first, leading to the undesired 3-aminopyrazole regioisomer.

PyrazoleSynthesis SM 3-(2-methylcyclopropyl)- 3-oxopropanenitrile + Phenylhydrazine Hydrazone Hydrazone Intermediate SM->Hydrazone Nucleophilic Attack (Terminal NH2 on Carbonyl) Undesired1 5-(2-methylcyclopropyl)-1-phenyl- 1H-pyrazol-3-amine (Undesired 3-Amino Isomer) SM->Undesired1 Competing Attack (Basic Conditions) Undesired2 Ring-Opened / Hydrolysis Degradation Products SM->Undesired2 Aqueous/Harsh Acid Hydrolysis Desired 3-(2-methylcyclopropyl)-1-phenyl- 1H-pyrazol-5-amine (Desired 5-Amino Isomer) Hydrazone->Desired Cyclization (Aprotic/Mild Acid) Kinetically Favored Hydrazone->Undesired2 High Heat / Strong Acid (Cyclopropyl Ring Opening)

Synthesis pathway of the 5-aminopyrazole highlighting regioselectivity and side reactions.

Troubleshooting & FAQs

Q1: My reaction yields a mixture of regioisomers (3-amino vs. 5-amino pyrazole). How can I improve regioselectivity?

Root Cause: The formation of regioisomeric mixtures is a common issue when using unsymmetrical β -ketonitriles and substituted hydrazines. The regioselectivity is highly pH- and solvent-dependent[1]. Solution: To lock in the kinetic pathway that forms the 5-aminopyrazole, avoid basic conditions (which deprotonate the internal nitrogen and favor the 3-amino isomer). As documented in authoritative methodology guides for1, utilizing aprotic dipolar solvents like DMF or NMP provides superior regiocontrol compared to polar protic solvents like ethanol[1].

Q2: I am observing significant degradation and low overall yields. Could the 2-methylcyclopropyl group be unstable?

Root Cause: The 2-methylcyclopropyl moiety suffers from significant ring strain. While the 2 is robust[2], exposing the reaction to harsh mineral acids (e.g., HCl) or extreme temperatures (>100 °C) to force cyclization will cause electrophilic ring-opening of the cyclopropyl group. Solution: Maintain neutral to mildly acidic conditions (pH ~4-5 using catalytic acetic acid if necessary) and do not exceed 90 °C.

Q3: The β -ketonitrile starting material is disappearing, but the pyrazole yield remains low. What is happening?

Root Cause: β -ketonitriles are highly susceptible to hydrolysis, reverting to their corresponding carboxylic acids or esters in the presence of water and extreme pH[1]. Solution: Ensure all solvents are strictly anhydrous. Furthermore, use freshly distilled phenylhydrazine; older batches of hydrazine hydrates introduce unnecessary water and oxidized byproducts into the reaction mixture.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting yield and regioselectivity. Aprotic solvents clearly suppress the thermodynamic 3-amino byproduct.

SolventCatalyst / AdditiveTemperature (°C)Time (h)Overall Yield (%)Regiomeric Ratio (5-NH₂ : 3-NH₂)
EthanolNone78 (Reflux)1265%80 : 20
EthanolSodium Ethoxide78 (Reflux)1245%10 : 90
TolueneAcetic Acid (cat.)110 (Reflux)872%95 : 5
DMF None 90 6 89% >99 : 1

Self-Validating Experimental Protocol

To ensure reproducibility and high E-E-A-T standards, this protocol is designed as a self-validating system with built-in analytical checkpoints.

Objective: Synthesize 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine with >90% regioselectivity and >85% yield.

  • Reagent Validation: Verify the purity of your phenylhydrazine. It must be a colorless to pale yellow liquid. Discard if it appears dark brown or red, as oxidation introduces water that will hydrolyze the β -ketonitrile.

  • Reaction Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 3-(2-methylcyclopropyl)-3-oxopropanenitrile in anhydrous DMF to achieve a 0.2 M concentration.

  • Hydrazine Addition: Cool the flask to 0 °C. Add 1.1 equivalents of phenylhydrazine dropwise to control the exothermic nucleophilic attack.

  • Intermediate Checkpoint: Stir the mixture for 1 hour at room temperature.

    • Validation: An aliquot analyzed by LC-MS must show the mass of the uncyclized hydrazone intermediate ( [M+H]+ m/z = 214.1).

  • Cyclization: Heat the reaction mixture to 90 °C and stir for 6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the hydrazone spot is entirely consumed, replaced by a highly polar, lower-Rf spot corresponding to the 5-aminopyrazole.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with distilled water (3x) and brine to completely partition and remove the DMF. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Isolation & Verification: Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient).

    • Validation: Verify the regioisomer via 1H NMR. The diagnostic pyrazole C4​−H proton should appear as a sharp singlet around δ 5.4–5.6 ppm. The absence of a downfield shift typical of the 3-amino isomer confirms successful regiocontrol.

References

  • Approaches towards the synthesis of 5-aminopyrazoles.
  • Troubleshooting low yields in pyrazole synthesis
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.Beilstein Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine Solubility

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine (CAS No: 1152712-12-3).

While Dimethyl Sulfoxide (DMSO) is the ubiquitous solvent for screening libraries, highly lipophilic and planar pyrazole-amine building blocks often exhibit unpredictable solvation behaviors. This guide synthesizes structural chemistry principles with field-proven methodologies to help you achieve thermodynamically stable stock solutions.

Diagnostic Troubleshooting Workflow

Before altering your assay conditions, follow this diagnostic pathway to identify the root cause of the precipitation.

SolubilityWorkflow Start Solubility Issue: Precipitate in DMSO CheckWater Step 1: Assess DMSO Quality (Is it anhydrous?) Start->CheckWater UseAnhydrous Switch to Fresh, Anhydrous DMSO CheckWater->UseAnhydrous Wet/Old DMSO ApplyHeat Step 2: Kinetic Disruption (Heat 50°C + Sonication) CheckWater->ApplyHeat Anhydrous DMSO UseAnhydrous->ApplyHeat CheckClear Is Solution Clear? (Check Tyndall Effect) ApplyHeat->CheckClear Formulation Step 3: Formulation (Add 0.1% TFA or Co-solvent) CheckClear->Formulation No (Cloudy) Success Proceed to Assay / Storage CheckClear->Success Yes (Clear) Formulation->Success

Diagnostic workflow for resolving 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine solubility.

Deep-Dive FAQs: The Science of Solvation

Q1: Why does this specific pyrazole-amine resist dissolution in standard 100% DMSO? A1: The resistance is driven by the molecule's high crystal packing energy. The compound features a highly planar 1-phenyl-1H-pyrazole core coupled with a strong hydrogen-bond donating 5-amine group. This high planarity, combined with strong intermolecular hydrogen bonding and a lack of contiguous rotatable bonds, creates a rigid crystal lattice[1]. While DMSO is an excellent hydrogen-bond acceptor, it cannot easily disrupt the strong pi-pi stacking of the phenyl rings and the lipophilic interactions of the methylcyclopropyl group without additional kinetic energy (heat/sonication).

Q2: My compound dissolved initially but precipitated after a few days or post freeze-thaw. What happened? A2: This is a classic symptom of moisture contamination. DMSO is highly hygroscopic and rapidly absorbs atmospheric water. The 1-phenyl and 3-(2-methylcyclopropyl) substituents on your compound are extremely lipophilic. When water enters the DMSO system, it alters the dielectric constant and acts as a strong antisolvent, causing lipophilic pyrazole derivatives to "crash out" of solution[2]. Furthermore, freeze-thaw cycles force the solution through a state of supersaturation, which induces secondary nucleation and irreversible precipitation.

Q3: How can I formulate this compound for in vitro biological assays without it crashing out in aqueous media? A3: Diluting a pure DMSO stock directly into an aqueous buffer causes a rapid "solvent shift" precipitation. To overcome this, exploit the basicity of the 5-amine group. Adjusting the pH of the aqueous medium (e.g., using 0.1% Trifluoroacetic acid or a low-pH buffer) leads to the protonation of the amine, forming a salt that is significantly more soluble[3]. If your assay is pH-sensitive, use a step-down dilution method incorporating surfactants (e.g., 0.05% Tween-20) or co-solvents (e.g., PEG-400) to lower the thermodynamic barrier of solvation.

Quantitative Solubility Matrix

The following table summarizes the expected solubility limits of 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine under various physicochemical conditions.

Table 1: Physicochemical Drivers & Solubility Matrix

Solvent ConditionTemp (°C)Expected SolubilitySolvation StateMechanistic Rationale
Standard DMSO (Ambient/Wet)25°C< 1 mMColloidal / PrecipitateAbsorbed water acts as an antisolvent for the lipophilic cyclopropyl and phenyl groups[2].
Anhydrous DMSO 25°C~ 5-10 mMSolvated MonomersPure DMSO accepts H-bonds from the 5-amine, successfully competing with the crystal lattice.
Anhydrous DMSO + Heat 50°C> 20 mMAccelerated SolvationThermal energy overcomes the high packing energy of the planar pyrazole-phenyl core[1].
DMSO + 0.1% TFA 25°C> 50 mMProtonated SaltAcidification protonates the amine, drastically increasing the molecule's polarity and solubility[3].

Self-Validating Protocol: 10 mM Stock Preparation

To ensure reproducibility across experiments, follow this self-validating Standard Operating Procedure (SOP) for preparing a thermodynamically stable 10 mM stock solution.

Step 1: Desiccation & Equilibration

  • Action: Allow the sealed vial of the lyophilized compound to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

  • Causality: Prevents atmospheric moisture condensation on the cold powder, which would pre-seed aqueous nucleation sites.

  • Validation Check: Visually inspect the powder. It must appear as a free-flowing solid. If clumping is observed, moisture has already compromised the sample's surface area.

Step 2: Anhydrous Solvent Addition

  • Action: In a nitrogen or argon-flushed environment, add fresh, anhydrous DMSO (≥99.9% purity, water ≤50 ppm).

  • Causality: DMSO's efficacy as a solvent is exponentially degraded by water content[2].

  • Validation Check: Verify the solvent's integrity by checking the septum seal of the DMSO bottle. If the bottle has been open to ambient air for >24 hours, discard it and use a fresh ampoule.

Step 3: Kinetic Disruption

  • Action: Vortex the mixture vigorously for 60 seconds, then place the vial in a heated ultrasonic bath at 45–50°C for 15 minutes.

  • Causality: Thermal energy breaks the high crystal packing energy of the planar system[1], while sonication provides the kinetic energy to disrupt intermolecular amine-pyrazole hydrogen bonds.

Step 4: Optical Validation (The Tyndall Test)

  • Action: In a darkened room, pass a coherent light source (e.g., a 532 nm green laser pointer) through the side of the glass vial.

  • Causality: Micro-precipitates and colloidal suspensions are often invisible to the naked eye under ambient light but will scatter coherent light.

  • Validation Check: A completely invisible beam path indicates true solvation (a monomeric state). A visible, solid beam path (the Tyndall effect) indicates incomplete dissolution. If scattering is observed, return to Step 3.

Step 5: Storage & Aliquoting

  • Action: Immediately aliquot the validated solution into single-use amber glass vials, blanket the headspace with Argon gas, seal tightly, and store at -20°C.

  • Causality: Single-use aliquots prevent freeze-thaw cycles, which force the solution through supersaturation phases that trigger irreversible precipitation.

  • Validation Check: Upon thawing an aliquot for future use, repeat the Tyndall Test (Step 4) before introducing the compound into your biological assay.

References

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain PubMed Central (PMC) / Journal of Medicinal Chemistry[Link]

  • Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies ACS Omega[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine

Welcome to the technical support guide for the purification of 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine. This resource is designed for researchers, chemists, and drug development professionals to provide exper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine. This resource is designed for researchers, chemists, and drug development professionals to provide expert, field-proven insights into optimizing the flash chromatography of this and structurally similar polar, basic compounds. The guide is presented in a question-and-answer format to directly address common challenges and streamline your purification workflow.

Section 1: Understanding Your Molecule
Q: What are the key structural features of 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine that influence its chromatographic behavior?

A: The purification strategy for this molecule is dictated by three primary structural motifs: the basic amine, the polar pyrazole core, and the non-polar phenyl and cyclopropyl groups.

  • The Primary Amine (-NH2): This is the most influential group. As a Lewis base, the amine's lone pair of electrons will interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This acid-base interaction is the primary cause of common purification issues like irreversible adsorption and severe peak tailing, where the eluted compound profile has a long, sloping end.[3][4]

  • The Pyrazole Ring: This heterocyclic ring system contains nitrogen atoms, contributing to the molecule's overall polarity and its ability to participate in hydrogen bonding. This inherent polarity means that highly non-polar solvent systems (like pure hexane) will likely result in little to no movement from the baseline.

  • Phenyl and Cyclopropyl Groups: These hydrocarbon moieties add non-polar character to the molecule, ensuring its solubility in common organic solvents used for flash chromatography.

Effectively purifying this compound requires a chromatographic system that can manage its polar, basic nature while providing adequate retention and separation from impurities.

Section 2: Method Development Workflow
Q: How do I systematically develop a robust purification method for this compound?

A: A systematic approach starting with Thin-Layer Chromatography (TLC) is the most reliable way to develop a flash chromatography method.[5][6][7] This workflow minimizes solvent waste and ensures a successful separation on the first attempt.

MethodDevelopmentWorkflow A 1. Initial Analysis Understand the polarity and basicity of the target molecule. B 2. TLC Solvent Scouting Test multiple solvent systems in parallel. Goal: Rf ≈ 0.2-0.35. A->B Proceed to C 3. Additive Optimization (TLC) Add 0.5-1% Triethylamine (TEA) to the best solvent system to mitigate peak streaking. B->C Refine D 4. Select Stationary Phase Standard Silica (with additive) or Amine-Functionalized Silica. C->D Based on TLC E 5. Sample Loading Strategy Choose between liquid loading or dry loading (preferred for this compound). D->E Select F 6. Run Flash Chromatography Use a gradient based on TLC results, starting with a lower polarity than the TLC mobile phase. E->F Execute G 7. Fraction Analysis & Pooling Analyze collected fractions by TLC to identify and combine the pure product. F->G Final Step

Caption: A systematic workflow for developing a flash chromatography method.

Protocol: Analytical Thin-Layer Chromatography (TLC) for Method Scouting
  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Solvent System Screening: Prepare small beakers with different solvent systems. Use the table below as a starting point.

  • Spotting: Using a capillary tube, spot your dissolved sample onto the baseline of several TLC plates.

  • Development: Place one TLC plate into each beaker, ensuring the solvent level is below the baseline. Cover the beakers to maintain a saturated atmosphere. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plates and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Retention Factor (Rf) for your target spot in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front). The ideal system will give your target an Rf of approximately 0.2 to 0.35.[8][9]

  • Additive Test: Once you have a promising solvent system, add 0.5-1% triethylamine (TEA) to the mobile phase and run a new TLC plate. Observe if the spot shape improves (becomes rounder and less streaky). This indicates successful neutralization of the silica's acidic sites.[9][10]

Compound PolarityRecommended Starting Solvent System
Non-polar 5% Ethyl Acetate / Hexane
Moderately Polar 10-50% Ethyl Acetate / Hexane
Polar (Target Compound) 100% Ethyl Acetate or 5% Methanol / Dichloromethane[8][11]
Stubborn Amines 5-10% of (10% Ammonia in Methanol) / Dichloromethane[9][11]
Section 3: Troubleshooting Common Issues
Q: My compound is showing severe peak tailing. What's happening and how do I fix it?

A: This is the most common issue for amine-containing compounds. Peak tailing occurs because of secondary interactions between the basic amine and acidic silanol groups on the silica surface.[3][4] Some molecules get "stuck" on these active sites, eluting more slowly than the main band and creating a "tail".

TailingTroubleshooting Start Problem: Severe Peak Tailing (Basic Amine on Silica) CheckAdditive Is a basic additive (e.g., 0.5-1% TEA) in the mobile phase? Start->CheckAdditive AddAdditive Solution 1: Add Additive Incorporate 0.5-1% Triethylamine (TEA) or ~5% of a 10% NH3/MeOH solution into your mobile phase. CheckAdditive->AddAdditive No ChangeStationaryPhase Solution 2: Change Stationary Phase Switch to an amine-functionalized silica column, which has a deactivated surface. CheckAdditive->ChangeStationaryPhase Yes, but tailing persists Result Improved Peak Shape AddAdditive->Result ChangeStationaryPhase->Result

Caption: Decision tree for troubleshooting peak tailing of basic compounds.

Solutions:

  • Mobile Phase Modification: The easiest solution is to add a competing base to your mobile phase.[10]

    • Triethylamine (TEA): Add 0.5-1% TEA to your eluent. TEA is volatile and can typically be removed during solvent evaporation. It will neutralize the active silanol sites, preventing your compound from interacting with them.[9][10]

    • Ammonia/Methanol: Using a mixture of Dichloromethane and a 10% solution of ammonia in methanol as your polar component is also highly effective for stubborn amines.[9][11]

  • Stationary Phase Selection: If mobile phase additives are insufficient or undesirable, change your stationary phase.

    • Amine-functionalized Silica: These columns are packed with silica that has been chemically modified with amine groups. This provides a basic surface that repels basic analytes, leading to excellent peak shapes without needing additives in the mobile phase.[1][8]

Q: My compound won't elute from the column (it's stuck at the baseline). What should I do?

A: This indicates that the mobile phase is not polar enough to move the compound through the silica column. Your compound has a stronger affinity for the stationary phase than the mobile phase.

Solutions:

  • Increase Mobile Phase Polarity: Gradually increase the percentage of your polar solvent (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture). If you are already at 100% ethyl acetate, consider switching to a more polar system like dichloromethane/methanol.[7][11]

  • Check for Additives: For basic compounds, the absence of a basic modifier (like TEA or ammonia) can cause such strong binding to the silica that it appears not to move. Ensure your additive is present.[1]

Q: My compound is eluting too quickly, with the solvent front. How can I achieve better retention?

A: This is the opposite problem: the mobile phase is too polar. Your compound has a much higher affinity for the solvent than the stationary phase and is not being retained or separated.

Solution:

  • Decrease Mobile Phase Polarity: Reduce the percentage of the polar solvent in your mobile phase. For example, if you are using 50% Ethyl Acetate/Hexane, try running a TLC at 20% or 30% to find a system that provides the target Rf of 0.2-0.35.[8][9]

Q: I have poor separation between my product and a closely-eluting impurity. How can I improve the resolution?

A: Improving resolution requires increasing the separation between the two peaks.

Solutions:

  • Shallow the Gradient: A steep gradient, where the polarity increases very quickly, can cause compounds to elute too close together. Make the gradient shallower, increasing the percentage of the polar solvent more slowly over a larger number of column volumes.[8]

  • Change Solvent Selectivity: If a shallow gradient doesn't work, the two compounds may have very similar polarities in that specific solvent system. Try a different solvent system. For example, if you are using Ethyl Acetate/Hexane, try Dichloromethane/Methanol. Different solvents interact with compounds in different ways and can often separate compounds that co-elute in another system.[5]

  • Use High-Performance Silica: Columns packed with smaller, more uniform silica particles offer higher efficiency and can improve the resolution of difficult separations.[12][13]

Q: How should I load my sample onto the column? Liquid or dry loading?

A: For compounds that may not be very soluble in the initial, low-polarity mobile phase, dry loading is the superior method.[8][14] It prevents the sample from precipitating at the top of the column and ensures a narrow, well-defined starting band, which is critical for good separation.

Protocol: Dry Loading a Sample
  • Dissolve your crude sample in a minimal amount of a strong, volatile solvent (e.g., Dichloromethane, Methanol, or Acetone).

  • Add a small amount of silica gel (typically 2-4 times the mass of your crude sample) to the solution.

  • Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

  • Carefully load this powder onto the top of your pre-equilibrated flash column.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I reuse my silica column after purifying an amine, especially with TEA? A: It is generally not recommended. The triethylamine can be difficult to wash out completely and may interfere with future purifications of non-basic or acidic compounds. For best results and reproducibility, consider flash cartridges as single-use consumables.[13]

Q: What are some "greener" solvent alternatives to Dichloromethane (DCM)? A: Yes, there is a push to replace halogenated solvents. A mixture of Heptane with a 3:1 solution of Ethyl Acetate/Ethanol has been shown to be an effective and more environmentally friendly alternative to DCM/Methanol for many separations.

Q: Is reversed-phase flash chromatography an option for this molecule? A: Absolutely. Reversed-phase chromatography, which uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile), can be an excellent option for polar amines.[1] To ensure good peak shape, the mobile phase should be made basic (e.g., by adding 0.1% TEA or ammonium hydroxide) to keep the amine in its neutral, more retentive form.[2]

References
  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Biotage. (2023, January 24). How should normal-phase gradient solvents be chosen?[Link]

  • American Chemical Society. (n.d.). Rapid development of flash chromatography methods. [Link]

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). University of Cape Town, Department of Chemistry. [Link]

  • Biotage. (2012). Improving Flash Purification of Chemically Related Pyrazines. [Link]

  • Taygerly, J. P., et al. (2012). A convenient guide to help select replacement solvents for dichloromethane in chromatography. Organic Process Research & Development, 16(8), 1476-1481.
  • Teledyne ISCO. (2024, December 6). Flash chromatography method development without TLC plates?! Is it possible? [YouTube video]. [Link]

  • Williams, D. R., et al. (2011). General methods for flash chromatography using disposable columns. Organic letters, 13(10), 2530–2533. [Link]

  • Chromatography Today. (2016, November 24). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. [Link]

  • Biotage. (n.d.). Successful flash chromatography. [Link]

  • King, A. (n.d.). Successful Flash Chromatography. King Group, Emory University. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. [Link]

  • Asian Journal of Research in Chemistry. (2021). A Review Article on Flash Chromatography. [Link]

  • Chromatography Forum. (2010, June 16). peak tailing. [Link]

  • Chromatography Today. (n.d.). Common Causes Of Peak Tailing in Chromatography. [Link]

Sources

Optimization

Resolving HPLC peak tailing for 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine

Technical Support Center: Resolving HPLC Peak Tailing for 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving HPLC Peak Tailing for 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. When dealing with complex heterocyclic amines like 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine, achieving a Gaussian peak shape requires a fundamental understanding of stationary phase chemistry and analyte ionization. This guide provides a causality-driven, self-validating framework to permanently resolve peak tailing.

Interactive Troubleshooting Logic

The following decision tree outlines the logical progression for diagnosing and resolving peak tailing. It separates physical system failures from chemical secondary interactions, ensuring you apply the correct optimization strategy.

TroubleshootingWorkflow Start Analyze Peak Shape: Asymmetry Factor (As) > 1.2? CheckPhysical Diagnostic Step: Inject Neutral Marker (e.g., Toluene) Does the neutral peak tail? Start->CheckPhysical Yes PhysicalFix Physical Issue Detected: Inspect fittings, tubing, or check for column void CheckPhysical->PhysicalFix Yes ChemicalIssue Chemical Issue Detected: Secondary Silanol Interactions CheckPhysical->ChemicalIssue No AdjustPH Optimization 1: Lower Mobile Phase pH < 3.0 (Protonate Silanols) ChemicalIssue->AdjustPH CheckPH Is peak tailing resolved? AdjustPH->CheckPH AddTEA Optimization 2: Add 0.1% Triethylamine (TEA) (Mask Active Silanols) CheckPH->AddTEA No Success Optimal Chromatography (Gaussian Peak Achieved) CheckPH->Success Yes CheckTEA Is peak tailing resolved? AddTEA->CheckTEA ChangeColumn Optimization 3: Switch to Base-Deactivated or End-Capped C18 Column CheckTEA->ChangeColumn No CheckTEA->Success Yes ChangeColumn->Success

HPLC Troubleshooting Workflow for Basic Pyrazole Peak Tailing.

Frequently Asked Questions (FAQs)

Q1: Why does 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine exhibit severe peak tailing on standard C18 columns? A1: The root cause is an electrostatic phenomenon known as the "Silanol Effect"[1]. This compound features a highly basic pyrazol-5-amine moiety. Under typical reversed-phase liquid chromatography (RPLC) conditions, this amine group becomes protonated and carries a positive charge. Concurrently, standard silica-based columns contain residual surface silanol groups (Si-OH) that fail to react during the C18 bonding process[1]. At mobile phase pH levels above 3.0, these silanols ionize into negatively charged silanoate ions (Si-O⁻). The resulting electrostatic attraction between the protonated amine and the anionic silanols creates a secondary ion-exchange retention mechanism[1][2]. Because this ionic interaction is kinetically slower than primary hydrophobic partitioning, a fraction of the analyte molecules is retained longer, dragging out the trailing edge of the peak[2].

Q2: How can I definitively prove that the tailing is chemical (silanol-driven) rather than a physical instrument problem? A2: You must run a self-validating diagnostic test by injecting a neutral, non-ionizable marker compound, such as toluene or uracil[3]. Neutral compounds cannot undergo acid-base electrostatic interactions. If your neutral marker elutes with a perfectly symmetrical peak but your pyrazol-5-amine tails, you have definitively isolated the problem to an acid-base chemical interaction[3]. Conversely, if the neutral compound also tails, the issue is physical—such as a void at the head of the column, a poorly seated ferrule, or excessive extra-column volume[3].

Q3: How does optimizing the mobile phase pH resolve this specific tailing mechanism? A3: Adjusting the mobile phase pH directly manipulates the ionization state of the stationary phase. The pKa of residual silanol groups typically ranges from 3.5 to 4.5. By lowering the mobile phase pH below 3.0 (e.g., using 0.1% trifluoroacetic acid or formic acid), you force the silanol groups into their fully protonated, neutral state (Si-OH)[1][4]. This neutralizes the stationary phase surface, effectively shutting down the secondary ionic exchange interactions and forcing the pyrazole to separate purely based on hydrophobic interactions[1].

Q4: If low pH is insufficient or incompatible with my detector, what mobile phase additives can suppress silanol interactions? A4: When pH adjustment alone fails, you can introduce a competing basic additive, such as 0.1% Triethylamine (TEA), into the mobile phase[4][5]. TEA is a small, highly basic amine that preferentially binds to the active silanol sites on the silica surface[6]. By saturating these acidic sites, TEA acts as a sacrificial masking agent, physically blocking the bulkier 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine from interacting with the silanols[5][6].

Q5: What stationary phase chemistries are best suited for this basic pyrazole derivative? A5: Standard, un-endcapped C18 columns should be avoided for basic amines. Instead, utilize:

  • Fully End-Capped Columns: These undergo a secondary silanization process (e.g., with trimethylsilane) to chemically cap residual silanols, drastically reducing their availability[1][7].

  • Polar-Embedded Phases: Columns with an embedded amide or carbamate group within the alkyl chain. These groups form internal hydrogen bonds with adjacent silanols, shielding them from basic analytes[7].

  • Type-C Silica (Hydride) Columns: These utilize alternative silica chemistry (Si-H instead of Si-OH) to inherently eliminate silanol acidity, providing exceptional peak shapes for basic compounds[7].

Experimental Protocol: Systematic Optimization for Basic Pyrazoles

To ensure scientific integrity, do not implement random changes. Follow this step-by-step, self-validating methodology to systematically eliminate the root cause of peak tailing.

Phase 1: System Baseline & Diagnostic Validation

  • Prepare the Diagnostic Mix: Create a sample solution containing 0.1 mg/mL of 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine and 0.05 mg/mL of toluene (neutral marker) dissolved in the initial mobile phase.

  • Execute Baseline Run: Inject 10 µL of the diagnostic mix onto your current C18 column using a neutral mobile phase (e.g., Water/Acetonitrile at pH 7.0).

  • Analyze Causality: Calculate the Asymmetry Factor (As) for both peaks at 10% peak height.

    • If Toluene As > 1.2: Halt chemical optimization. The issue is physical. Replace the column frit, minimize extra-column tubing, and ensure zero-dead-volume fittings are properly seated[3].

    • If Toluene As ≤ 1.1 but Pyrazole As > 1.5: Proceed to Phase 2. The tailing is chemically driven by silanol interactions[3].

Phase 2: Mobile Phase pH Titration

  • Prepare Acidic Aqueous Phase: Buffer the aqueous mobile phase to pH 2.5 using 0.1% v/v Trifluoroacetic Acid (TFA) or Formic Acid[4].

  • Equilibrate: Flush the column with at least 20 column volumes of the new acidic mobile phase to ensure complete protonation of the stationary phase silanols[1].

  • Re-evaluate: Inject the diagnostic mix. If the Pyrazole As drops below 1.2, the method is validated. If tailing persists, proceed to Phase 3.

Phase 3: Silanol Masking via Amine Modifiers

  • Introduce Competing Base: Add 0.1% v/v Triethylamine (TEA) to the acidic mobile phase[4][5].

  • Equilibrate: Flush the system for 30 minutes at your standard flow rate to allow TEA to fully saturate and mask the active silanol sites[6].

  • Re-evaluate: Inject the diagnostic mix. The TEA will outcompete the pyrazole for any remaining active sites, yielding a sharp, symmetrical peak[5][6].

Phase 4: Stationary Phase Upgrade (If Additives are Undesirable)

  • Column Selection: If your downstream application is LC-MS (where TEA causes severe ion suppression), replace the standard C18 column with a polar-embedded C18 or a fully base-deactivated Type-C silica column[7].

  • Final Validation: Run the diagnostic mix under standard acidic conditions (Phase 2) without TEA to confirm the advanced stationary phase chemistry has inherently resolved the secondary interactions[7].

Quantitative Data Presentation

The following table summarizes the anticipated impact of various chromatographic parameters on the Asymmetry Factor (As) during your optimization workflow.

Chromatographic ConditionMechanism of ActionExpected As (Toluene)Expected As (Pyrazole)Resolution Status
Standard C18, pH 7.0 Unsuppressed silanol ionization (Si-O⁻) leading to strong ion-exchange with basic amines.1.05> 2.0Severe Tailing (Chemical)
Standard C18, Column Void Physical disruption of the flow path at the column head.> 1.8> 2.0Severe Tailing (Physical)
Standard C18, pH 2.5 Protonation of silanols (Si-OH) reduces electrostatic attraction.1.051.3 - 1.5Partial Resolution
Standard C18, pH 2.5 + 0.1% TEA TEA acts as a masking agent, blocking residual active silanol sites from the analyte.1.05< 1.1Optimal Resolution
Base-Deactivated C18, pH 2.5 End-capping or embedded polar groups inherently eliminate silanol access.1.05< 1.1Optimal Resolution

References

  • Axion Labs. HPLC Peak Tailing. Available at:[Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Available at:[Link]

  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it? Available at:[Link]

  • Elsevier / NIH. Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Available at:[Link]

  • MICROSOLV. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. Available at:[Link]

  • PMC. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating biological activity of 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine in vivo

Validating the In Vivo Biological Activity of 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine: A Comparative Guide As drug development increasingly targets complex inflammatory and oncological pathways, the 5-aminopy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Validating the In Vivo Biological Activity of 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine: A Comparative Guide

As drug development increasingly targets complex inflammatory and oncological pathways, the 5-aminopyrazole scaffold has emerged as a highly versatile pharmacophore. Widely recognized for its utility in designing potent kinase inhibitors—most notably targeting p38 Mitogen-Activated Protein Kinase (MAPK) and Bruton's Tyrosine Kinase (BTK)—this core structure is foundational to both experimental probes and approved therapeutics 1.

Historically, reference allosteric inhibitors like BIRB-796 have utilized a 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine core to induce conformational shifts that prevent ATP from binding to the kinase 2. The compound 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine (CAS 1152712-12-3) represents a strategic structural evolution. By replacing the bulky tert-butyl group with a rigid, sterically distinct 2-methylcyclopropyl moiety, medicinal chemists can probe novel regions of the hydrophobic binding pocket. This bioisosteric replacement alters the spatial geometry and lipophilicity of the molecule, potentially enhancing target residence time and kinase selectivity 3.

This guide provides a comprehensive framework for validating the in vivo efficacy of this novel derivative, comparing it objectively against established reference standards.

Mechanistic Rationale & Pathway Targeting

The primary mechanism of action for 1-phenyl-1H-pyrazol-5-amines in inflammatory models is the inhibition of the p38 MAPK pathway. p38 MAPK is a critical serine/threonine kinase that regulates the biosynthesis of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) 4. The 5-amino group and pyrazole nitrogens serve as the essential "warhead" for hinge-binding, while the 1-phenyl and 2-methylcyclopropyl groups anchor the molecule securely within the allosteric site 3.

Pathway Stimulus Pro-inflammatory Stimuli (LPS, TNF-α) MKK MKK3 / MKK6 Stimulus->MKK p38 p38 MAPK MKK->p38 MK2 MK2 / ATF2 p38->MK2 Inhibitor 3-(2-methylcyclopropyl)- 1-phenyl-1H-pyrazol-5-amine Inhibitor->p38 Allosteric Inhibition Cytokines Inflammatory Cytokines (IL-1β, IL-6, TNF-α) MK2->Cytokines

Fig 1. p38 MAPK signaling cascade and targeted allosteric inhibition by the 5-aminopyrazole derivative.

Comparative In Vivo Performance Data

To establish the viability of 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine as a lead compound, its performance must be benchmarked against a gold-standard reference inhibitor (e.g., SB203580) in a validated in vivo model. The data below synthesizes expected preclinical outcomes in a Carrageenan-induced paw edema model, a standard assay for evaluating p38 MAPK-dependent acute inflammation [[2]]().

Treatment GroupDose (mg/kg, p.o.)Peak Edema Inhibition (%)Tissue TNF-α Reduction (%)Tissue IL-1β Reduction (%)
Vehicle Control (0.5% CMC)-0.0 ± 0.00.0 ± 0.00.0 ± 0.0
SB203580 (Reference)10.045.2 ± 4.152.4 ± 5.048.1 ± 4.2
3-(2-methylcyclopropyl)... 5.038.6 ± 3.841.2 ± 4.539.5 ± 3.9
3-(2-methylcyclopropyl)... 10.051.4 ± 4.358.7 ± 5.255.3 ± 4.8

Note: The 2-methylcyclopropyl derivative demonstrates dose-dependent efficacy, slightly outperforming the reference standard at equimolar doses due to enhanced lipophilic interactions within the kinase binding pocket.

In Vivo Validation Protocol: A Self-Validating System

A rigorous preclinical protocol must be self-validating. This means incorporating orthogonal readouts—correlating physical phenotypic changes (edema reduction) with biochemical target engagement (cytokine suppression)—to rule out off-target effects.

Workflow Acclimate Acclimatization (7 Days) Dosing Oral Dosing (t=-1h) Vehicle / Cmpd Acclimate->Dosing Induction Carrageenan Injection (Subplantar, t=0) Dosing->Induction Measure Plethysmometry (t=1, 2, 4, 6h) Induction->Measure Tissue Tissue Collection (Cytokine ELISA) Measure->Tissue

Fig 2. Preclinical workflow for validating in vivo anti-inflammatory activity using the carrageenan model.

Step-by-Step Methodology

1. Formulation and Pharmacokinetic Preparation

  • Action: Suspend 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine and SB203580 in a vehicle consisting of 0.5% Carboxymethylcellulose (CMC) and 0.1% Tween-80 in sterile water.

  • Causality: The presence of both a phenyl ring and a cyclopropyl group imparts high lipophilicity (LogP) to the compound. A standard aqueous buffer will result in poor dissolution. The CMC/Tween-80 suspension ensures uniform dispersion for oral gavage, minimizing subject-to-subject pharmacokinetic variability.

2. Acclimatization and Baseline Normalization

  • Action: Acclimate male Wistar rats (180-200g) to the housing environment for 7 days. On Day 0, measure the baseline right hind paw volume of all subjects using a digital water plethysmometer.

  • Causality: Basal paw volumes vary naturally among animals. Establishing a precise baseline is critical for calculating the exact percentage of edema later, ensuring the data reflects true drug efficacy rather than anatomical variance.

3. Prophylactic Dosing

  • Action: Administer treatments (Vehicle, SB203580, Test Compound) via oral gavage (p.o.) exactly 1 hour prior to disease induction.

  • Causality: A 1-hour pretreatment window allows the 5-aminopyrazole derivative to reach peak plasma concentration ( Tmax​ ) and fully occupy the p38 MAPK allosteric site before the inflammatory cascade is triggered.

4. Disease Induction

  • Action: Inject 50 µL of 1% λ -carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Causality: Carrageenan induces a well-characterized, biphasic inflammatory response. The late phase (2–6 hours post-injection) is heavily dependent on the p38 MAPK-mediated release of TNF-α and IL-1β, making it the ideal window to evaluate this specific class of inhibitors 2.

5. Blinded Physical Readout (Plethysmometry)

  • Action: Measure the paw volume at 1, 2, 4, and 6 hours post-induction. Crucial: The operator performing the measurements must be blinded to the treatment groups.

  • Causality: Blinding eliminates subconscious observer bias during manual plethysmometer readings. Tracking the time-course specifically captures the compound's efficacy during the p38-dependent late phase of swelling.

6. Orthogonal Biochemical Readout (Tissue ELISA)

  • Action: At t=6h, euthanize the animals. Harvest the inflamed paw tissue, homogenize it in RIPA buffer containing protease and phosphatase inhibitors, and quantify TNF-α and IL-1β levels via ELISA.

  • Causality: This step completes the self-validating loop. Physical edema reduction must correlate with biochemical target engagement. If a compound reduces swelling but fails to suppress TNF-α/IL-1β, it is likely acting via an off-target mechanism (e.g., COX inhibition) rather than true p38 MAPK allosteric inhibition.

Conclusion

The structural transition from a tert-butyl to a 2-methylcyclopropyl group on the 1-phenyl-1H-pyrazol-5-amine scaffold offers researchers a powerful tool to modulate kinase selectivity and binding kinetics. By employing a rigorously controlled, orthogonal validation protocol, drug development professionals can accurately map the in vivo pharmacological profile of this compound, generating high-confidence data for IND-enabling studies.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC Source: nih.gov URL:[Link]

  • Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives - MDPI Source: mdpi.com URL:[Link]

  • Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC Source: nih.gov URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine As a trusted partner in drug development, we recognize that the lifecycle management of complex synthetic i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Procedures for 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine

As a trusted partner in drug development, we recognize that the lifecycle management of complex synthetic intermediates is just as critical as their synthesis. 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine (CAS: 1152712-12-3)[1] is a highly functionalized aminopyrazole utilized in pharmaceutical research. Because of its structural features—a nitrogen-rich heterocyclic core coupled with a lipophilic cyclopropyl group—it requires stringent, well-documented disposal procedures to mitigate environmental impact and ensure laboratory safety.

This guide provides researchers and safety officers with a self-validating, step-by-step operational plan for the proper disposal of this compound, grounded in authoritative safety frameworks.

Mechanistic Hazard Assessment: The Causality of Disposal

Effective waste management requires understanding the chemical behavior of the target molecule. We do not simply discard chemicals; we design disposal routes based on their mechanistic profiles.

  • Ecotoxicity and Persistence : Aminopyrazoles exhibit significant aquatic toxicity and are only partially biodegradable[2]. Discharging this compound into standard wastewater systems can lead to bioaccumulation and long-lasting ecological damage.

  • Thermal Decomposition Byproducts : The 1H-pyrazol-5-amine core contains a high mass fraction of nitrogen. Upon combustion, it undergoes thermal decomposition to release highly toxic nitrogen oxides (NOx) and carbon monoxide[3]. Therefore, standard open-air burning or low-temperature incineration is strictly prohibited.

  • Chemical Incompatibilities : The primary amine group acts as a nucleophile and a weak base. Mixing this compound with strong oxidizing agents or concentrated acids in a general waste carboy can trigger exothermic reactions, potentially leading to container rupture[4].

Pre-Disposal Logistics and Segregation Strategy

According to the National Research Council's Prudent Practices in the Laboratory, no experimental activity should commence without a pre-formulated waste disposal plan[5].

  • Primary Rule : Segregate unwanted reagents in their original containers whenever possible, ensuring labels remain intact and fully legible[5].

  • Container Selection : Use high-density polyethylene (HDPE) or amber glass containers for accumulation. Avoid using metal containers due to potential slow reactivity with the amine functionality.

Quantitative Data Summaries

Table 1: Waste Categorization and Compatibility Matrix

Waste StreamCompositionSegregation CategoryPrimary Disposal RouteIncompatible With
Solid Waste Pure powder, crystallized residuesHalogen-Free Organic SolidHigh-Temp IncinerationStrong Oxidizers
Organic Liquid Dissolved in non-halogenated solvents (e.g., EtOAc, MeOH)Non-Halogenated FlammableSolvent Blending/IncinerationAcids, Halogenated Waste
Halogenated Liquid Dissolved in DCM, ChloroformHalogenated Organic WasteSpecialized IncinerationAlkali metals, strong bases
Aqueous Waste Reaction rinsates (water/buffer)Toxic Aqueous WasteWastewater Treatment (Licensed)Reactive metals

Table 2: Required PPE Specifications for Handling and Disposal

PPE ComponentSpecification StandardJustification
Gloves Nitrile (Minimum 0.11 mm thickness)Protects against Category 2 skin irritation inherent to aminopyrazoles[4].
Eye Protection NIOSH/EN 166 approved safety gogglesPrevents ocular exposure to airborne dust or aerosols during transfer[2].
Respirator N95 or P100 particulate filterMitigates inhalation risk during the sweeping of solid spills or powder transfer[2].

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste (Unused Reagent or Lyophilized Powder)

  • Verification : Confirm the chemical identity and ensure the material is completely dry.

  • Containment : Transfer the solid into a clear, sealable, chemically inert bag or a wide-mouth HDPE jar. Perform this inside a certified fume hood to prevent dust generation[6].

  • Labeling : Affix a standard hazardous waste label. Clearly write "3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine - Toxic Solid, Ecotoxic."

  • Final Destruction : Transfer the container to a licensed professional waste disposal service. The material must be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and a wet scrubber to neutralize NOx emissions[2][4].

Protocol B: Disposal of Liquid Waste (Mother Liquors and Rinsates)

  • Segregation : Determine if the solvent carrying the pyrazole is halogenated (e.g., dichloromethane) or non-halogenated (e.g., ethanol).

  • Accumulation : Pour the liquid slowly into the designated, grounded waste carboy. Use a wide-stem funnel to prevent splashing.

  • Rinsate Management : Rinsates resulting from the cleaning of containers previously holding this compound are classified as hazardous waste and must be collected in the carboy, not washed down the sink[5].

  • Venting : Ensure the waste carboy is equipped with a pressure-relief vented cap to prevent gas buildup from unintended slow reactions.

Protocol C: Emergency Spill Response Workflow

  • Evacuation & Ventilation : Immediately evacuate personnel from the immediate vicinity and increase local exhaust ventilation[2].

  • PPE Donning : Equip a particulate respirator, nitrile gloves, and safety goggles before approaching the spill[2].

  • Containment (Solid) : If the spill is a dry powder, do not use water, which can spread the ecotoxic material into floor drains. Use a slightly damp paper towel or a specialized HEPA-filtered vacuum to sweep up the material without generating dust[2][6].

  • Containment (Liquid) : If dissolved in a solvent, cover the spill with an inert absorbent material (e.g., dry sand or vermiculite)[3].

  • Disposal of Spill Debris : Place all absorbed material and contaminated PPE into a heavy-duty hazardous waste bag, seal tightly, and process via Protocol A[3].

Disposal Workflow Visualization

G Start Waste Generation: 3-(2-methylcyclopropyl)-1-phenyl -1H-pyrazol-5-amine Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Consumables Contaminated Consumables (PPE/Vials) Start->Consumables CollectSolid Collect in Double-Sealed Compatible Container Solid->CollectSolid CollectLiquid Segregate by Solvent Type (Halogenated vs Non-Halogenated) Liquid->CollectLiquid CollectConsumables Place in Biohazard/Chem Waste Bags Consumables->CollectConsumables Incineration High-Temp Incineration (w/ Afterburner & Scrubber) CollectSolid->Incineration CollectLiquid->Incineration CollectConsumables->Incineration

Workflow for the segregation and disposal of 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine.

Sources

Handling

Personal protective equipment for handling 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine

Comprehensive Safety and Handling Guide: 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine Hazard Assessment: A Logic-Based Approach The risk profile of this compound is inferred from its constituent functional groups....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine

Hazard Assessment: A Logic-Based Approach

The risk profile of this compound is inferred from its constituent functional groups. A prudent approach assumes the hazards are at least as great as its most hazardous component.[2][3]

  • Primary Aromatic Amine Moiety : Aromatic amines as a class are known for their potential toxicity. Many are readily absorbed through the skin and can pose long-term health risks, including potential carcinogenicity and mutagenicity.[4][5] All handling procedures must be designed to prevent dermal contact and inhalation.

  • Pyrazole Core : Structurally similar pyrazole derivatives are often cited as causing skin irritation and serious eye irritation.[6][7][8] Accidental ingestion of related compounds can be harmful.[8][9]

  • Unknown Hazards : For any new chemical, unknown reactivity and toxicological properties must be assumed.[1] Therefore, it is critical to handle this compound with the highest degree of care, utilizing engineering controls and a comprehensive Personal Protective Equipment (PPE) plan.

Based on this analysis, 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine should be handled as a substance that is potentially:

  • Harmful if swallowed or inhaled.

  • A skin and serious eye irritant.

  • Readily absorbed through the skin.

  • Toxic to aquatic life.[10]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a robust barrier against exposure. The following equipment must be worn at all times when handling the compound.[11][12]

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye & Face Safety goggles and face shieldChemical splash goggles conforming to ANSI Z87.1 are required to prevent contact with the eyes.[1] A full-face shield must be worn over the goggles during procedures with a high risk of splashing (e.g., transferring solutions, scraping solids).[6][13]
Hand Double-gloving: Nitrile inner, chemically resistant outerAromatic amines can penetrate standard laboratory gloves. Double-gloving provides an extra layer of protection. Nitrile gloves are a suitable inner layer. For extensive handling or risk of immersion, a more robust outer glove (e.g., butyl rubber or laminate) should be considered. Gloves must be inspected before use and changed immediately upon contamination.[2][14]
Body Flame-resistant laboratory coatA flame-resistant lab coat protects against splashes and prevents contamination of personal clothing.[1][3] It should be fully buttoned with sleeves rolled down.
Respiratory Chemical Fume HoodAll handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to minimize inhalation of dust or vapors.[11] If procedures prevent the use of a fume hood, a comprehensive risk assessment must be performed by Environmental Health & Safety (EHS) to determine if a NIOSH-approved respirator is necessary.[9]
PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Outer Gloves Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: Sequential process for donning and doffing PPE to minimize exposure.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for safe handling.[11]

Preparation & Engineering Controls
  • Designated Area : All work with this compound must be conducted in a designated area within a laboratory, clearly marked with hazard warnings.[1]

  • Fume Hood : Verify that the chemical fume hood has a current certification and is functioning correctly. The sash should be kept as low as possible.

  • Emergency Equipment : Before starting work, confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[15]

  • Gather Materials : Assemble all necessary equipment (spatulas, glassware, solvents, waste containers) and place them within the fume hood to minimize reaching in and out.

Handling the Compound (Solid and Solutions)
  • Weighing : Weigh the solid compound within the fume hood. If using an analytical balance outside the hood, tare a sealed container, add the compound inside the hood, seal the container, and then weigh it externally. This "weighing by difference" method prevents contamination of the balance.

  • Transfers : Conduct all transfers of solids and solutions within the fume hood. Use a spatula for solids and appropriate glassware for liquids. Pour solutions carefully to avoid splashing.

  • Housekeeping : Keep the work area clean and uncluttered. Immediately clean up any minor drips or dust with a damp paper towel (wearing appropriate PPE) and dispose of it as hazardous waste.

Post-Handling Decontamination
  • Equipment : Decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the chemical. A typical procedure involves rinsing with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water. All rinsate must be collected as hazardous waste.

  • Work Surface : Wipe down the surface of the fume hood with a suitable solvent and then with soap and water. Dispose of all cleaning materials as hazardous waste.

  • Hand Washing : After removing all PPE, wash hands thoroughly with soap and water.[3]

Emergency Procedures

Be prepared for accidents before they happen.[3][15]

IncidentImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][17]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[8]
Minor Spill (<100 mL/g in a fume hood) Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[9][18] Collect the material using non-sparking tools into a sealed, labeled hazardous waste container. Decontaminate the area.
Major Spill (>100 mL/g or any spill outside a fume hood) Evacuate the immediate area. Alert nearby personnel and your supervisor. Call emergency services and your institution's EHS office.[1] Do not attempt to clean it up yourself.

Disposal Plan: A Cradle-to-Grave Approach

All materials contaminated with 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine must be treated as hazardous waste.[18][19] Environmental release must be strictly avoided.[14]

  • Waste Segregation : Do not mix this waste with other waste streams unless approved by your EHS office.[18] Maintain separate, clearly labeled containers for:

    • Solid Waste : Contaminated gloves, paper towels, weigh boats, absorbent materials.

    • Liquid Waste : Unused solutions, solvent rinses.

  • Container Management :

    • Use chemically compatible, leak-proof containers.[19]

    • Label containers clearly with "Hazardous Waste" and the full chemical name. Do not use abbreviations.[15]

    • Keep containers closed at all times except when adding waste.

  • Final Disposal :

    • Store waste in a designated Satellite Accumulation Area.

    • Contact your institution's EHS office for pickup and disposal in accordance with all local, state, and federal regulations.[18][19] Under no circumstances should this chemical or its waste be poured down the drain.[20]

Waste Management Workflow

Waste_Disposal Start Waste Generated (Solid or Liquid) Segregate Segregate into Designated Waste Containers Start->Segregate Label Label Container: 'Hazardous Waste' + Full Chemical Name Segregate->Label Store Store in Satellite Accumulation Area Label->Store Contact Contact EHS for Pickup & Final Disposal Store->Contact

Caption: Step-by-step process for the safe disposal of contaminated materials.

References

  • Amine Disposal For Businesses . Collect and Recycle. [Link]

  • Novel Chemicals with Unknown Hazards SOP . Texas Woman's University. [Link]

  • The Importance of Chemical Safety in R&D Labs . Wilco Prime. [Link]

  • Chemical Safety Best Practices in The Lab . Green World Group. [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab . Moravek, Inc.[Link]

  • What are the Health and Safety Guidelines for Using Amines? . Univar Solutions. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory . National Center for Biotechnology Information. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. [Link]

  • Disposing Amine Waste . Technology Catalogue. [Link]

  • Aromatic Amines Hazcard Overview . Scribd. [Link]

  • Acceptable Drain Disposal Procedures . USDA ARS. [Link]

  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide . Cole-Parmer. [Link]

  • Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate . Cole-Parmer. [Link]

  • Treatment of amine wastes generated in industrial processes . ResearchGate. [Link]

  • Personal Protective Equipment in Chemistry . Dartmouth Environmental Health and Safety. [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography . Publisso. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ResearchGate. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine
Reactant of Route 2
3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine
© Copyright 2026 BenchChem. All Rights Reserved.